Cas no 344330-08-1 (2-ethylcyclohexane-1-thiol)

2-ethylcyclohexane-1-thiol structure
2-ethylcyclohexane-1-thiol structure
商品名:2-ethylcyclohexane-1-thiol
CAS番号:344330-08-1
MF:C8H16S
メガワット:144.277641296387
CID:6403690
PubChem ID:13225234

2-ethylcyclohexane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-ethylcyclohexane-1-thiol
    • 344330-08-1
    • EN300-1288697
    • SCHEMBL17336119
    • AKOS013570598
    • Cyclohexanethiol, 2-ethyl-
    • インチ: 1S/C8H16S/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3
    • InChIKey: SONDHPAXJRCAHJ-UHFFFAOYSA-N
    • ほほえんだ: C1(S)CCCCC1CC

計算された属性

  • せいみつぶんしりょう: 144.09727168g/mol
  • どういたいしつりょう: 144.09727168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 80.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 1Ų

じっけんとくせい

  • 密度みつど: 0.91±0.1 g/cm3(Predicted)
  • ふってん: 193.8±9.0 °C(Predicted)
  • 酸性度係数(pKa): 10.98±0.40(Predicted)

2-ethylcyclohexane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1288697-250mg
2-ethylcyclohexane-1-thiol
344330-08-1
250mg
$513.0 2023-10-01
Enamine
EN300-1288697-1.0g
2-ethylcyclohexane-1-thiol
344330-08-1
1g
$0.0 2023-06-07
Enamine
EN300-1288697-1000mg
2-ethylcyclohexane-1-thiol
344330-08-1
1000mg
$557.0 2023-10-01
Enamine
EN300-1288697-5000mg
2-ethylcyclohexane-1-thiol
344330-08-1
5000mg
$1614.0 2023-10-01
Enamine
EN300-1288697-10000mg
2-ethylcyclohexane-1-thiol
344330-08-1
10000mg
$2393.0 2023-10-01
Enamine
EN300-1288697-500mg
2-ethylcyclohexane-1-thiol
344330-08-1
500mg
$535.0 2023-10-01
Enamine
EN300-1288697-2500mg
2-ethylcyclohexane-1-thiol
344330-08-1
2500mg
$1089.0 2023-10-01
Enamine
EN300-1288697-50mg
2-ethylcyclohexane-1-thiol
344330-08-1
50mg
$468.0 2023-10-01
Enamine
EN300-1288697-100mg
2-ethylcyclohexane-1-thiol
344330-08-1
100mg
$490.0 2023-10-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1426785-1g
2-Ethylcyclohexane-1-thiol
344330-08-1
1g
¥5616.00 2024-05-17

2-ethylcyclohexane-1-thiol 関連文献

2-ethylcyclohexane-1-thiolに関する追加情報

2-ethylcyclohexane-1-thiol (CAS No. 344330-08-1): An Overview of Its Properties, Applications, and Recent Research

2-ethylcyclohexane-1-thiol (CAS No. 344330-08-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-ethylcyclohexanethiol, is characterized by its unique structure and chemical properties, making it a valuable component in various applications. In this comprehensive overview, we will delve into the fundamental aspects of 2-ethylcyclohexane-1-thiol, including its chemical structure, physical properties, synthesis methods, and recent advancements in its use.

Chemical Structure and Physical Properties

2-Ethylcyclohexane-1-thiol is a cyclic thiol with the molecular formula C9H18S. The compound features a cyclohexane ring substituted with an ethyl group at the 2-position and a thiol (-SH) group at the 1-position. The presence of the thiol group imparts unique chemical reactivity to the molecule, making it highly useful in various synthetic transformations. The physical properties of 2-ethylcyclohexane-1-thiol include a boiling point of approximately 195°C and a melting point of around -35°C. It is a colorless liquid with a characteristic sulfurous odor.

Synthesis Methods

The synthesis of 2-ethylcyclohexane-1-thiol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-ethylcyclohexanol with hydrogen sulfide (H2S) in the presence of an acid catalyst. This reaction proceeds via an acid-catalyzed substitution mechanism, where the hydroxyl group (-OH) is replaced by the thiol group (-SH). Another approach involves the reduction of 2-ethylcyclohexyl disulfide using sodium borohydride (NaBH4) or other reducing agents. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for both laboratory-scale synthesis and industrial production.

Applications in Chemistry and Biology

2-Ethylcyclohexane-1-thiol finds extensive applications in various fields due to its unique chemical properties. In organic synthesis, it serves as a valuable building block for the preparation of more complex molecules. The thiol group can participate in a wide range of reactions, including thioether formation, disulfide exchange, and Michael addition reactions. These reactions are crucial for the synthesis of bioactive compounds, pharmaceuticals, and materials science applications.

In biological research, 2-ethylcyclohexane-1-thiol has been explored for its potential as a ligand in metal coordination chemistry. Thiol groups are known to form stable complexes with various metal ions, which can be utilized in the development of metal-based drugs and catalysts. Additionally, the compound's ability to undergo redox reactions makes it an interesting candidate for studying redox biology and oxidative stress mechanisms.

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in compounds containing thiol groups due to their potential therapeutic applications. 2-Ethylcyclohexane-1-thiol, with its unique structure and reactivity, has been investigated for its potential as a prodrug or drug delivery agent. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The thiol group in 2-ethylcyclohexane-1-thiol can be used to mask reactive functional groups or improve solubility and bioavailability of drug molecules.

In recent studies, researchers have explored the use of thioether derivatives derived from 2-ethylcyclohexane-1-thiol as potential anticancer agents. These derivatives have shown promising results in inhibiting cancer cell growth and inducing apoptosis through mechanisms involving redox modulation and disruption of cellular signaling pathways.

Recent Research Developments

The ongoing research on 2-ethylcyclohexane-1-thiol continues to uncover new insights into its properties and applications. A recent study published in the Journal of Organic Chemistry reported the development of novel catalysts based on metal complexes containing thioether ligands derived from 2-ethylcyclohexane-1-thiol. These catalysts demonstrated high efficiency and selectivity in asymmetric synthesis reactions, which are crucial for the production of enantiopure pharmaceuticals.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of thioether derivatives derived from 2-ethylcyclohexane-1-thiol as inhibitors of protein-protein interactions (PPIs). PPI inhibitors are an emerging class of therapeutic agents that target specific protein interactions involved in disease pathways. The study found that these derivatives effectively inhibited PPIs involved in cancer cell signaling pathways, suggesting their potential as novel anticancer agents.

Safety Considerations strong> p > < p >While 2 - ethylcyclohexane - 1 - thiol strong >is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols . The compound should be stored in tightly sealed containers away from heat sources , oxidizers , and incompatible materials . Personal protective equipment such as gloves , goggles , and lab coats should be worn when handling this compound to prevent skin contact , inhalation , or ingestion . Proper ventilation is also essential to minimize exposure to vapors . p > < p >< strong >Conclusion strong > p > < p >< strong > 2 - ethylcyclohexane - 1 - thiol strong > ( CAS No . 344330 - 08 - 1 ) is a versatile organic compound with a wide range of applications in chemistry , biology , and pharmaceutical research . Its unique chemical structure and reactivity make it an invaluable component in various synthetic transformations , biological studies , and drug development efforts . Ongoing research continues to expand our understanding of this compound 's properties and potential uses , highlighting its significance in advancing scientific knowledge and technological innovation . p > article > response >

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